molecular formula C26H20F3N3O5S B11094198 2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl N-(1,3-benzodioxol-5-ylmethyl)-N'-phenylcarbamimidothioate

2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl N-(1,3-benzodioxol-5-ylmethyl)-N'-phenylcarbamimidothioate

Cat. No.: B11094198
M. Wt: 543.5 g/mol
InChI Key: UTDSJHSCOFBLQR-UHFFFAOYSA-N
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Description

2,5-Dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl N-(1,3-benzodioxol-5-ylmethyl)-N’-phenylcarbamimidothioate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a trifluoromethoxyphenyl group and a benzodioxolylmethyl-phenylcarbamimidothioate moiety, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl N-(1,3-benzodioxol-5-ylmethyl)-N’-phenylcarbamimidothioate typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the trifluoromethoxyphenyl group through a Friedel-Crafts acylation reaction. The benzodioxolylmethyl-phenylcarbamimidothioate moiety can be introduced via a nucleophilic substitution reaction, where the appropriate thiourea derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve reaction efficiency and yield. The process would also need to address the purification of the final product, potentially using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamimidothioate group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups in the pyrrolidine ring, potentially converting them to hydroxyl groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives of the pyrrolidine ring.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer activities.

Medicine

In medicine, the compound might be explored as a lead compound for drug development. Its ability to interact with various biological targets could make it a candidate for therapeutic applications.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique functional groups may impart desirable properties to polymers or other industrial products.

Mechanism of Action

The mechanism of action of 2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl N-(1,3-benzodioxol-5-ylmethyl)-N’-phenylcarbamimidothioate likely involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to hydrophobic pockets, while the carbamimidothioate moiety may interact with nucleophilic sites on proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl N-(1,3-benzodioxol-5-ylmethyl)-N’-phenylcarbamimidothioate stands out due to its trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance the compound’s lipophilicity and metabolic stability, making it a unique candidate for further research and development.

Properties

Molecular Formula

C26H20F3N3O5S

Molecular Weight

543.5 g/mol

IUPAC Name

[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl] N'-(1,3-benzodioxol-5-ylmethyl)-N-phenylcarbamimidothioate

InChI

InChI=1S/C26H20F3N3O5S/c27-26(28,29)37-19-9-7-18(8-10-19)32-23(33)13-22(24(32)34)38-25(31-17-4-2-1-3-5-17)30-14-16-6-11-20-21(12-16)36-15-35-20/h1-12,22H,13-15H2,(H,30,31)

InChI Key

UTDSJHSCOFBLQR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC(F)(F)F)SC(=NCC3=CC4=C(C=C3)OCO4)NC5=CC=CC=C5

Origin of Product

United States

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